molecular formula C9H19ClN2O2 B1420919 ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride CAS No. 64951-44-6

ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride

Cat. No. B1420919
CAS RN: 64951-44-6
M. Wt: 222.71 g/mol
InChI Key: ALHYFWMGJPHOLJ-UHFFFAOYSA-N
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Description

Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is a chemical compound with potential applications in scientific experiments and industry. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is 222.71 g/mol. More specific physical and chemical properties such as melting points and boiling points would require further experimental data.

Scientific Research Applications

Synthesis and Derivative Applications

  • Synthesis of Carbamate Derivatives : The condensation of carbamates with other compounds like ethyl acetoacetate and ethyl benzoylacetate has been studied, leading to the formation of methyl carbamates with chromene fragments. This synthesis approach is a vital step in the creation of various derivatives used in scientific research (Velikorodov & Imasheva, 2008).

Reaction Pathways and Computational Calculations

  • Selective Ring-Opening Studies : Research has shown that among various aza-heterocycles, only N-alkyl pyrrolidines undergo competitive pathways with chloroformates to yield derivatives like 4-chlorobutyl carbamates. Computational calculations have been used to support these findings and understand the substituent-dependent product formation (Yu et al., 2017).

Potential in Anticancer Agents

  • Synthesis of Anticancer Compounds : Studies have explored the synthesis of compounds with potential anticancer applications, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have shown effects on the proliferation of cultured L1210 cells and survival of mice with leukemia (Temple et al., 1983).

Bioactivity and Antimicrobial Properties

  • Bioactive Piperidin-4-One Oxime Carbamates : The synthesis of biologically active novel piperidin-4-one oxime carbamates has been achieved. These compounds, especially those with a heteroaromatic thiazole ring, exhibit significant antimicrobial effectiveness against various bacterial and fungal types (Sivakumar et al., 2017).

CO2 Absorption Characteristics

  • Study on CO2 Absorption : Functionalized piperidine derivatives have been investigated for their reactions with CO2. The formation of carbamate derivatives and their absorption characteristics have been analyzed using FTIR spectroscopy, providing insights into the effects of molecular structural variations on CO2 capture efficiency (Robinson et al., 2011).

Additional Applications in Chemical Synthesis

  • Schiff and Mannich Bases Synthesis : The creation of Schiff and Mannich bases of isatin derivatives using ethyl imidate hydrochlorides and ethyl carbazate, with subsequent reactions involving formaldehyde and piperidine, has been studied. These syntheses contribute to expanding the applications of carbamate derivatives in chemical research (Bekircan & Bektaş, 2008).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving the synthesis process and exploring new pharmacological applications.

properties

IUPAC Name

ethyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11(2)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHYFWMGJPHOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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